![molecular formula C18H18FNO2 B7513215 (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone, also known as FM1-43, is a fluorescent dye that has been widely used in scientific research. It is a lipophilic styryl compound that has a high affinity for cell membranes and has been used to study various cellular processes. In
Mecanismo De Acción
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone binds to cell membranes and can be taken up by endocytosis. It has been shown to preferentially label the plasma membrane of live cells, allowing researchers to study the dynamics of membrane trafficking. This compound has also been shown to bind to synaptic vesicles and can be used to label and track synaptic vesicles in live neurons.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on cellular physiology and viability. It has been used in a wide range of cell types, including neurons, epithelial cells, and fibroblasts, without significant toxicity. This compound has been shown to have a high signal-to-noise ratio, making it an ideal tool for studying membrane trafficking and synaptic vesicle recycling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone has several advantages for lab experiments, including its high affinity for cell membranes, its ability to label and track synaptic vesicles, and its minimal effects on cellular physiology and viability. However, this compound has some limitations, including its relatively low photostability, which can limit its use in long-term imaging experiments. It also has a limited excitation and emission spectrum, which can limit its use in multicolor imaging experiments.
Direcciones Futuras
There are several future directions for the use of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone in scientific research. One potential direction is the development of new derivatives of this compound with improved photostability and spectral properties. Another potential direction is the use of this compound in combination with other fluorescent dyes to study multiple cellular processes simultaneously. Finally, this compound could be used in combination with other techniques, such as electrophysiology and optogenetics, to study the dynamics of synaptic transmission in live neurons.
Métodos De Síntesis
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone can be synthesized using several methods, including the reaction of 7-nitro-3,4-dihydro-2H-quinolin-1-amine with 3-(methoxymethyl)benzaldehyde in the presence of a base. Other methods include the reaction of 7-nitro-3,4-dihydro-2H-quinolin-1-amine with 3-(methoxymethyl)benzaldehyde in the presence of a catalyst or the reaction of 7-fluoro-3,4-dihydro-2H-quinolin-1-amine with 3-(methoxymethyl)benzaldehyde.
Aplicaciones Científicas De Investigación
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone has been widely used in scientific research to study various cellular processes, including endocytosis, exocytosis, membrane trafficking, and synaptic vesicle recycling. It has been used to label and track synaptic vesicles in live neurons, allowing researchers to study the dynamics of synaptic vesicle recycling. This compound has also been used to study the kinetics of endocytosis and exocytosis in various cell types.
Propiedades
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-12-13-4-2-5-15(10-13)18(21)20-9-3-6-14-7-8-16(19)11-17(14)20/h2,4-5,7-8,10-11H,3,6,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLVPQIEMIQOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

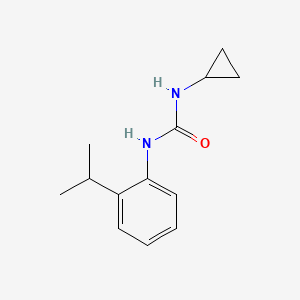
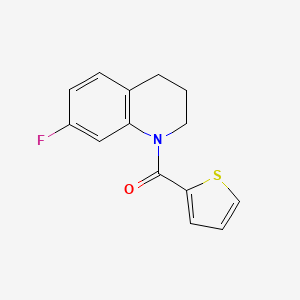
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7513160.png)

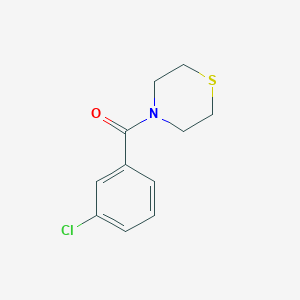
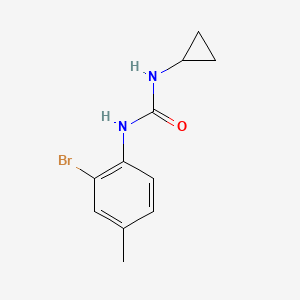

![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)
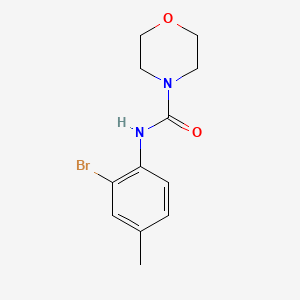
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B7513209.png)
![N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7513213.png)
![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)

